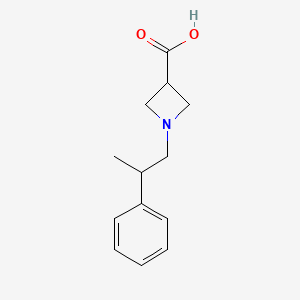
2-Chloro-3-(cyclopropylmethoxy)pyridine
Vue d'ensemble
Description
2-Chloro-3-(cyclopropylmethoxy)pyridine is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des produits agrochimiques
2-Chloro-3-(cyclopropylmethoxy)pyridine : est un intermédiaire précieux dans la synthèse des produits agrochimiques. Son motif structural est courant dans les composés utilisés pour la protection des cultures, jouant un rôle crucial dans le développement de nouveaux pesticides. La combinaison unique du cycle pyridine et du groupe chloro-cyclopropylméthoxy peut conduire à des composés présentant une activité biologique accrue contre une large gamme de ravageurs .
Recherche pharmaceutique
Ce composé sert de précurseur dans la recherche pharmaceutique, en particulier dans la synthèse de médicaments qui nécessitent une fraction pyridine dans leur structure. La présence des groupes chloro et cyclopropylméthoxy peut affecter de manière significative la pharmacocinétique et la pharmacodynamique des médicaments résultants .
Développement de produits vétérinaires
En médecine vétérinaire, This compound peut être utilisé pour créer des composés qui améliorent la santé animale. Ses dérivés peuvent être trouvés dans les traitements des infections parasitaires, démontrant la polyvalence du composé au-delà des produits pharmaceutiques humains .
Recherche en synthèse organique
En tant qu'intermédiaire en synthèse organique, ce composé est impliqué dans la préparation de diverses molécules organiques. Sa réactivité avec d'autres entités chimiques permet la création de molécules complexes pouvant avoir de multiples applications dans différents domaines de la chimie .
Science des matériaux
En science des matériaux, les dérivés de This compound pourraient être utilisés pour modifier les propriétés des matériaux, telles que l'augmentation de leur résistance à la dégradation ou la modification de leur conductivité électrique. Cela peut être particulièrement utile dans le développement de nouveaux matériaux fonctionnels .
Recherche sur les composés fluorés
La structure du composé est propice à des modifications chimiques supplémentaires, telles que la fluoration. La recherche sur les composés fluorés, qui comprennent les dérivés de la pyridine, est un domaine en pleine expansion en raison de leurs applications potentielles dans diverses industries, notamment les produits agrochimiques et les produits pharmaceutiques .
Propriétés
IUPAC Name |
2-chloro-3-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUDPHFZNZDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)



![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}benzoic acid](/img/structure/B1466380.png)

![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)

![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)


![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)

